molecular formula C6H12O3 B1266364 2-Hydroxyethyl isobutyrate CAS No. 6942-58-1

2-Hydroxyethyl isobutyrate

Cat. No.: B1266364
CAS No.: 6942-58-1
M. Wt: 132.16 g/mol
InChI Key: BEKXVQRVZUYDLK-UHFFFAOYSA-N
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Description

2-Hydroxyethyl isobutyrate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Fragrance Material in Cosmetics and Personal Care Products

2-Hydroxyethyl isobutyrate, as a fragrance ingredient, is part of a group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) used in cosmetics and personal care products. These ingredients are synthesized by reacting aryl alkyl alcohol with simple carboxylic acids to generate various esters, including isobutyrate esters. Toxicological evaluations have been conducted to ensure the safety of these compounds in fragrance applications (McGinty, Letizia, & Api, 2012).

2. Biomedical Applications in Polymer Synthesis

In the field of biomedicine, this compound derivatives, such as Poly(2-hydroxyethyl methacrylate) (PHEMA), are used for creating biocompatible and degradable polymers. These polymers have potential applications in drug delivery systems due to their hydrolytic degradability and low toxicity, making them suitable for various biomedical applications (Zhang, Chu, Zheng, Kissel, & Agarwal, 2012).

Future Directions

The future directions of 2-Hydroxyethyl isobutyrate research could involve further investigation into its immunostimulatory effects and potential applications in the creation of hydroxy functionalized telechelic polymers . Additionally, more research could be done to understand its sensitization potential and how it compares to other dental resin monomers .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl isobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction is crucial for the compound’s role in modifying surfaces, particles, or biomolecules . Additionally, this compound can act as an initiator in Atom Transfer Radical Polymerization (ATRP), which is used to create hydroxy-functionalized telechelic polymers .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in THP-1 cells, this compound induces the expression of CD54 and CD86, which are markers of immune response . This indicates that the compound can modulate immune cell function and potentially influence inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as carboxylesterases, leading to enzyme activation or inhibition. This binding can result in changes in gene expression and cellular function. For example, this compound has been shown to induce the production of reactive oxygen species (ROS) and affect the viability of cells . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects on cellular function can vary with prolonged exposure . Long-term studies have indicated that the compound can induce sensitization and immune responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, in studies involving rodents, high doses of this compound have been associated with increased oxidative stress and cytotoxicity . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in its metabolism. The compound can be converted into other metabolites through enzymatic reactions, affecting metabolic flux and metabolite levels . These metabolic pathways are essential for understanding how the compound is processed within the body and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is important for its localization and accumulation within cells, influencing its biochemical effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its overall biochemical impact.

Properties

IUPAC Name

2-hydroxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKXVQRVZUYDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219577
Record name 2-Hydroxyethyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-58-1
Record name Propanoic acid, 2-methyl-, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6942-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl isobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6942-58-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362
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Synthesis routes and methods

Procedure details

To a suspension of isobutyric acid (5 g, 0.056 mol) and ethylene glycol (15.8 g, 0.283 mol.) was added dropwise Sulfuric acid (cat. 0.4 mL). The resulting mixture was heated at 80° C. for 4 hrs. The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was then cooled down to rt, diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution, dried over magnesium sulfate and evaporated to give 2-hydroxyethyl isobutyrate isolated as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that 2-hydroxyethyl methacrylate (HEMA) can induce sensitization, potentially triggering allergic responses. How does 2-hydroxyethyl isobutyrate (HEIB), which lacks the reactive double bond found in HEMA, still elicit an immune response?

A1: While HEIB lacks the methacryloyl double bond present in HEMA, research indicates that it can still induce the expression of CD54 and CD86 in THP-1 cells []. This suggests that sensitization may not solely be attributed to oxidative stress related to the methacryloyl group. The study proposes that structural characteristics of these compounds, beyond the presence or absence of a double bond, might play a role in triggering immune responses. Further research is necessary to fully elucidate the specific structural elements responsible for HEIB's immunostimulatory effects.

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